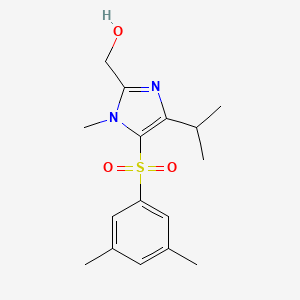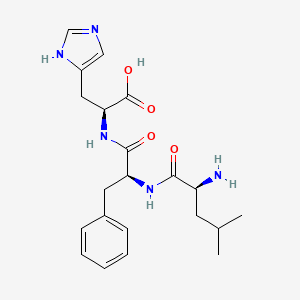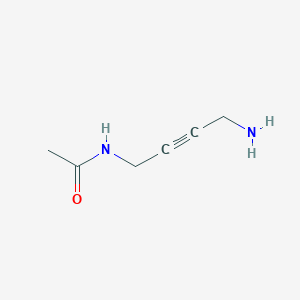![molecular formula C11H5Cl2N3O2S B12931769 6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole CAS No. 183667-90-5](/img/structure/B12931769.png)
6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential biological activities, including antitumor and antimicrobial properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichloro-5-nitroaniline with 2-mercaptoimidazole in the presence of a suitable base, such as potassium carbonate, in a polar solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of the desired imidazo[2,1-b]thiazole derivative .
Industrial Production Methods
While specific industrial production methods for 6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to achieve higher yields and purity suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The thiazole ring can undergo oxidation reactions to form sulfoxides or sulfones
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Amines, thiols, bases like sodium hydride (NaH)
Major Products Formed
Reduction: 6-(2,4-Dichloro-5-aminophenyl)imidazo[2,1-b]thiazole
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Sulfoxides or sulfones of the thiazole ring
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its antitumor activity, particularly in the development of new cancer therapies.
Mécanisme D'action
The mechanism of action of 6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole involves its interaction with specific molecular targets. For instance, its antitumor activity is believed to be mediated through the inhibition of key enzymes involved in cell proliferation and survival. Molecular docking studies have shown that this compound can bind to the active sites of these enzymes, thereby disrupting their function and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole
- 6-(2,4-Dichloro-5-methylphenyl)imidazo[2,1-b]thiazole
- 6-(2,4-Dichloro-5-fluorophenyl)imidazo[2,1-b]thiazole
Uniqueness
6-(2,4-Dichloro-5-nitrophenyl)imidazo[2,1-b]thiazole is unique due to the presence of both nitro and dichloro substituents on the phenyl ring. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
183667-90-5 |
|---|---|
Formule moléculaire |
C11H5Cl2N3O2S |
Poids moléculaire |
314.1 g/mol |
Nom IUPAC |
6-(2,4-dichloro-5-nitrophenyl)imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C11H5Cl2N3O2S/c12-7-4-8(13)10(16(17)18)3-6(7)9-5-15-1-2-19-11(15)14-9/h1-5H |
Clé InChI |
DQMWNFHFONZNLK-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC2=NC(=CN21)C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


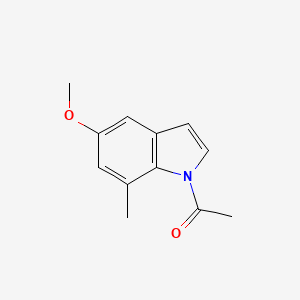

![tert-Butyl 3'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclobutane]-8-carboxylate](/img/structure/B12931701.png)

![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
![(R)-2-(2-(3-Oxo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)-2-phenylpropanoic acid](/img/structure/B12931726.png)


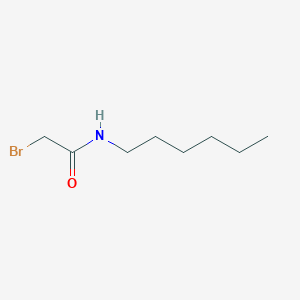

![5-Chloro-2-[(2-methylindolizin-3-yl)sulfanyl]aniline](/img/structure/B12931758.png)
